![molecular formula C13H18N4O3 B2771955 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea CAS No. 2415512-76-2](/img/structure/B2771955.png)
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea, also known as MPFMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been shown to inhibit the activity of protein kinases and COX-2, which are involved in cell signaling pathways that regulate cell growth and survival.
实验室实验的优点和局限性
The advantages of using 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea in lab experiments include its potential therapeutic properties, its ability to inhibit cancer cell growth and induce apoptosis, and its anti-inflammatory properties. However, the limitations of using 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
In 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea research include studying its potential therapeutic properties in vivo, investigating its mechanism of action in greater detail, and developing more efficient methods of synthesis. In addition, 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea could be further studied for its potential use in combination with other anticancer and anti-inflammatory agents. Finally, the potential toxicity of 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea at high concentrations needs to be further investigated to determine its safety for use in humans.
合成方法
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can be synthesized using a variety of methods, including the reaction of furan-2-carbaldehyde, 2-methyl-3-pyrazolylboronic acid, and 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with urea to obtain 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea. Other methods of synthesis include the reaction of furan-2-carbaldehyde with 2-methyl-3-pyrazolylamine, followed by the addition of 1-(2-methoxyethyl) piperazine and urea.
科学研究应用
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been extensively studied for its potential therapeutic properties, particularly its anticancer and anti-inflammatory effects. In vitro studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-17-11(5-6-16-17)12-4-3-10(20-12)9-15-13(18)14-7-8-19-2/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRZBHMBCXDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

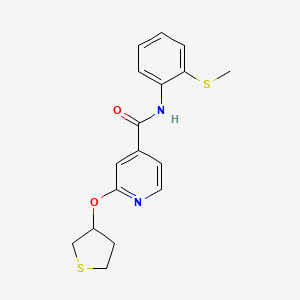
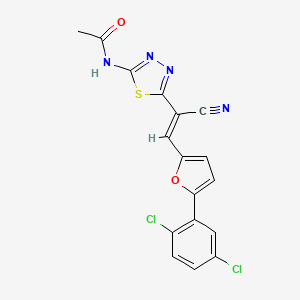
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)
![N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2771880.png)
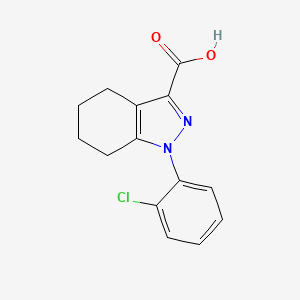
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
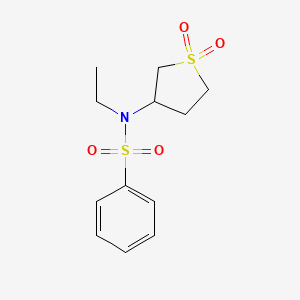
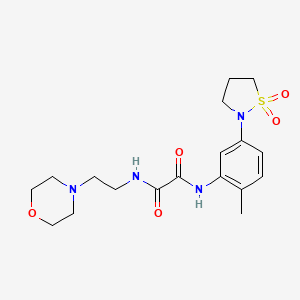
![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)

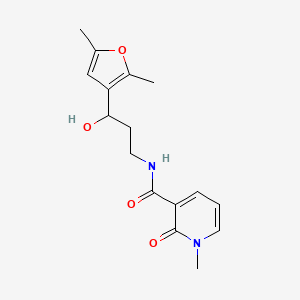
![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
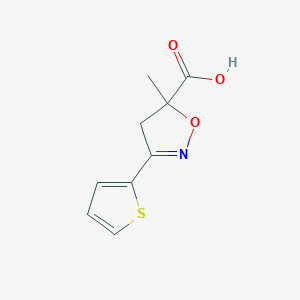
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)